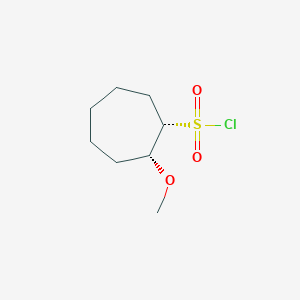

(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride is an important chemical compound used in various scientific research applications. It is a sulfonyl chloride derivative of cycloheptane, which has been widely used as a reagent in organic synthesis. This chemical compound has been found to have a wide range of biochemical and physiological effects, making it an important tool in the study of various biological processes.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Sulfonyl Chloride Compounds: A study by Liu et al. (2014) describes the synthesis of a compound similar to (1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride, highlighting the method of reacting di(4-methoxylphenyl)ethylenediamine with p-toluene sulfonyl chloride (Liu, Zhang, Hu, & Shen, 2014).

- Crystal Structure Analysis: The same study also provides insights into the crystal structure of the synthesized compound, demonstrating the presence of two chiral centers (Liu et al., 2014).

Chemical Reactions and Properties

- Solid-Phase Synthesis: A study by Holte et al. (1998) discusses the use of polymer-supported sulfonyl chloride in the solid-phase synthesis of 1,3-oxazolidin-2ones, indicating a potential application in synthesizing related compounds (Holte, Thijs, & Zwanenburg, 1998).

- Sulfonyl Chloride as a Sulfonating Agent: Research by Raheja and Johnson (2001) elaborates on the use of sulfonyl chlorides, such as p-anisolesulfonyl chloride, as versatile sulfonating agents, useful for preparing sulfonamides or as N-protecting groups (Raheja & Johnson, 2001).

Applications in Organic Chemistry

- Formation of Cyclopropylsulfones: Jeffery and Stirling (1993) researched the formation of cyclopropylsulfones, suggesting potential applications in creating cyclic compounds, which could be relevant to derivatives of (1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride (Jeffery & Stirling, 1993).

- Regioselective Synthesis: Rahn et al. (2008) describe the regioselective synthesis of functionalized diketoesters and diketosulfones, showcasing the versatility of sulfonyl chlorides in organic synthesis (Rahn, Dang, Spannenberg, Fischer, & Langer, 2008).

Novel Synthesis Methods

- New Synthesis of Sulfonyl Chlorides: Kim, Ko, and Kim (1992) reported a novel method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides, providing insights into innovative ways to create sulfonyl chloride derivatives (Kim, Ko, & Kim, 1992).

properties

IUPAC Name |

(1S,2R)-2-methoxycycloheptane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c1-12-7-5-3-2-4-6-8(7)13(9,10)11/h7-8H,2-6H2,1H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXVTGPBWLNBMX-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCCC1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCCC[C@@H]1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2422043.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2422046.png)

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2422054.png)

![Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate](/img/structure/B2422060.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2422061.png)

![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2422062.png)